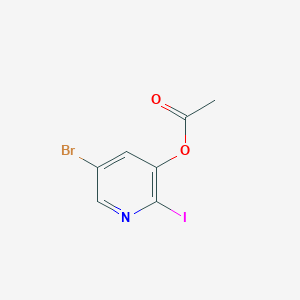

![molecular formula C11H11NO3 B1519461 6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 26518-72-9](/img/structure/B1519461.png)

6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Übersicht

Beschreibung

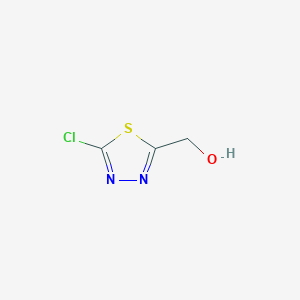

“6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It is a benzoxazine derivative and serves as a building block for various natural and synthetic organic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new benzoxazine monomer with bis-ester groups was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

The polymerization behavior of similar compounds has been studied using differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the dynamic mechanical analysis of a related compound showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis revealed better thermal stability, as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the compound, which were 263 and 289°C, respectively .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Gökce et al. (2014) detailed the synthesis, spectroscopic investigations (FT-IR, micro-Raman, and UV–Vis), and antioxidant activity of a related molecule, highlighting the use of DFT/B3LYP method for quantum chemical computations. This research provides insight into the molecular structure, vibrational frequencies, electronic absorption, and other properties significant for scientific applications Gökce et al., 2014.

Antimicrobial and Antioxidant Properties

López-Iglesias et al. (2015) developed a chemoenzymatic asymmetric synthesis method for a family of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, showcasing their application in synthesizing a key precursor for the antimicrobial agent Levofloxacin. This study underscores the compound's relevance in pharmaceutical synthesis López-Iglesias et al., 2015.

Corrosion Inhibition

Research by Kadhim et al. (2017) evaluated derivatives of benzoxazines for their corrosion inhibition efficiency on mild steel in an acidic environment, demonstrating significant inhibition which is critical for materials science and engineering applications Kadhim et al., 2017.

Structural and Chemical Transformations

A study focused on benzoxazine-fused triazoles identified potential diuretic agents, illustrating the structural diversity and bioactivity potential of benzoxazine derivatives Ravikumar et al., 2012. Additionally, Iwanami et al. (1964) explored the hydrolysis of acetylenecarboxylic acid derivatives, providing insights into their reactivity and potential for creating new chemical entities Iwanami et al., 1964.

Catalysis and Organic Synthesis

The synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes by Fossey and Richards (2004) illustrates the use of benzoxazine derivatives in catalyzing carbon-carbon bond formation, pivotal in organic synthesis and material science Fossey & Richards, 2004.

Eigenschaften

IUPAC Name |

6-acetyl-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARZBZOCCAOBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)